An In-depth Technical Guide to 15-epi-Prostacyclin Sodium Salt and its Core Biological Context
An In-depth Technical Guide to 15-epi-Prostacyclin Sodium Salt and its Core Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 15-epi-Prostacyclin Sodium Salt, beginning with its fundamental chemical structure. Due to the limited availability of specific quantitative data for this particular epimer in public literature, this document will subsequently focus on the extensive knowledge base of its parent compound, Prostacyclin (PGI₂) Sodium Salt (Epoprostenol). The principles, pathways, and experimental protocols detailed for PGI₂ serve as the essential framework for the research and evaluation of its analogs, including the 15-epi variant.
Chemical Structure of 15-epi-Prostacyclin Sodium Salt
15-epi-Prostacyclin Sodium Salt is an epimer of Prostacyclin Sodium Salt, differing in the stereochemical configuration at the carbon-15 position. This structural change is significant as the hydroxyl group at C-15 is a key determinant of biological activity in many prostanoids.
| Property | Data |
| Molecular Formula | C₂₀H₃₁NaO₅ |
| Molecular Weight | 374.4 g/mol [1] |
| IUPAC Name | sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate[1] |
| SMILES | CCCCC--INVALID-LINK--[O-])/O2)O">C@HO.[Na+][1][2] |
| InChI Key | LMHIPJMTZHDKEW-MYQOGOCISA-M[1] |
Prostacyclin (PGI₂) Signaling Pathway
Prostacyclin (PGI₂) and its analogs exert their primary effects by binding to the prostacyclin receptor, also known as the IP receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade with significant physiological outcomes, most notably vasodilation and the inhibition of platelet aggregation.[3]
The canonical signaling pathway is as follows:
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Receptor Binding: PGI₂ binds to the IP receptor on the surface of cells, such as vascular smooth muscle cells and platelets.
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G-Protein Activation: Ligand binding induces a conformational change in the IP receptor, leading to the activation of the associated Gs alpha subunit (Gαs).
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Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
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Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A.[5]
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Downstream Effects: PKA phosphorylates various downstream targets. In vascular smooth muscle, this leads to the inhibition of myosin light chain kinase, causing muscle relaxation and vasodilation. In platelets, it inhibits activation and aggregation, preventing thrombus formation.[6]
Quantitative Data for Prostacyclin Analogs
While specific data for 15-epi-Prostacyclin is limited, the following tables summarize key quantitative data for the parent compound PGI₂ and its well-studied analogs, Iloprost and Treprostinil. This data provides a benchmark for the high potency and receptor-specific interactions characteristic of this class of molecules.
Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)
This table shows the binding affinity of various prostacyclin analogs to a panel of human prostanoid receptors. Lower Ki values indicate higher affinity. Note the high affinity of Iloprost and Treprostinil for the IP receptor.
| Compound | IP | DP1 | EP1 | EP2 | EP3 | EP4 | FP | TP |
| Iloprost | 3.9 nM | >10,000 | 1.1 nM | >10,000 | 1,462 | 3,113 | 1,210 | >10,000 |
| Treprostinil | 32 nM | 4.4 nM | 3,129 | 3.6 nM | >10,000 | 1,148 | >10,000 | >10,000 |
Data adapted from a study comparing binding profiles of prostacyclin analogues.[5]
Table 2: Functional Activity (EC₅₀) and Effects
This table summarizes the functional potency of PGI₂ and its effect on key biological processes. EC₅₀ is the concentration that gives a half-maximal response.
| Assay | Agonist | EC₅₀ / IC₅₀ | Effect |
| cAMP Elevation (HEK293-IP) | Treprostinil | 1.9 nM | Agonist activity at the IP receptor |
| cAMP Elevation (HEK293-DP1) | Treprostinil | 0.6 nM | Agonist activity at the DP1 receptor |
| cAMP Elevation (HEK293-EP2) | Treprostinil | 6.2 nM | Agonist activity at the EP2 receptor |
| Platelet Aggregation | PGI₂ | ~0.5 - 8 nM (IC₅₀) | Dose-dependent inhibition[7][8] |
Data adapted from functional assays on cells expressing human prostanoid receptors.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compounds like 15-epi-Prostacyclin Sodium Salt. Below are outlines of key experimental protocols used to characterize prostanoids.
Radioligand Receptor Binding Assay (Competition)
This protocol determines the affinity of a test compound (e.g., 15-epi-Prostacyclin) for the IP receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
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Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
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Assay Setup: In a multiwell plate, the cell membranes are incubated with a fixed concentration of a radiolabeled IP receptor agonist (e.g., [³H]-Iloprost).
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Competition: A range of concentrations of the unlabeled test compound is added to the wells.
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Incubation: The mixture is incubated to allow the binding to reach equilibrium.
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Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), from which the Ki (binding affinity) can be calculated.
Intracellular cAMP Measurement Assay
This protocol measures the functional consequence of IP receptor activation by quantifying the production of the second messenger, cAMP.
Methodology:
-
Cell Culture: Cells expressing the IP receptor are cultured in a multiwell plate.
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Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
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Compound Stimulation: Cells are stimulated with various concentrations of the test compound (e.g., 15-epi-Prostacyclin) for a defined period.
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Cell Lysis: After stimulation, the cells are lysed to release the intracellular contents, including cAMP.
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cAMP Detection: The amount of cAMP in the lysate is measured. Common methods include:
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Homogeneous Bioluminescent Assays (e.g., cAMP-Glo™): These assays use a principle where cAMP binding to Protein Kinase A (PKA) modulates a coupled luciferase reaction, with the light output being inversely proportional to the cAMP concentration.[9]
-
ELISA: A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis: Luminescence or absorbance is measured and a standard curve is used to calculate the concentration of cAMP. The results are plotted against the log concentration of the test compound to determine the EC₅₀ value.
Platelet Aggregation Assay
This protocol assesses the ability of a test compound to inhibit platelet aggregation, a key functional effect of prostacyclins.
Methodology:
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Blood Collection: Whole blood is collected from healthy volunteers into an anticoagulant (e.g., citrate).
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Preparation: The assay can be performed using whole blood or platelet-rich plasma (PRP), which is prepared by centrifugation.
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Incubation: The blood or PRP sample is pre-incubated with the test compound (e.g., 15-epi-Prostacyclin) or vehicle control at 37°C.
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Induction of Aggregation: A platelet-aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce aggregation.[8]
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Measurement: Aggregation is monitored in real-time. A common method is light transmission aggregometry, where platelet aggregation causes an increase in light transmission through the sample. Alternatively, whole blood aggregometry can be performed by counting the number of single platelets remaining over time.[7]
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Data Analysis: The inhibition of aggregation by the test compound is calculated relative to the vehicle control. An IC₅₀ value, the concentration required to inhibit aggregation by 50%, is determined.
References
- 1. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Effects of prostacyclin on tumor cell-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
